molecular formula C7H18NO7P B10861749 Fosfomycin (tromethamine)

Fosfomycin (tromethamine)

Cat. No.: B10861749
M. Wt: 259.19 g/mol
InChI Key: QZJIMDIBFFHQDW-UHFFFAOYSA-N
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Description

Fosfomycin (tromethamine), also known as phosphomycin or phosphonomycin, is a broad-spectrum antibiotic primarily used to treat lower urinary tract infections. It was discovered in 1969 and has since been recognized for its efficacy against both Gram-positive and Gram-negative bacteria. Fosfomycin works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfomycin tromethamine can be synthesized through various methods. One common approach involves the reaction of fosfomycin diamino butantriol with acetic anhydride or propionic anhydride in methanol at room temperature. The resulting product is then treated with absolute ethanol, cooled, filtered, and vacuum-dried to obtain fosfomycin tromethamine .

Industrial Production Methods: Industrial production of fosfomycin tromethamine typically involves the use of levo-phosphamide salt and tromethamine as raw materials. The process includes reacting these compounds in an alcoholic solution, followed by crystallization, filtration, and vacuum drying to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin tromethamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of fosfomycin, which can have different pharmacological properties and applications .

Scientific Research Applications

Fosfomycin tromethamine has a wide range of scientific research applications:

Mechanism of Action

Fosfomycin exerts its antibacterial effects by inhibiting the enzyme enolpyruvyl transferase, which is crucial for the synthesis of bacterial cell walls. This inhibition prevents the formation of N-acetylmuramic acid, an essential component of the peptidoglycan layer in bacterial cell walls. As a result, bacterial cells are unable to maintain their structural integrity, leading to cell lysis and death .

Comparison with Similar Compounds

    Phosphomycin: Another name for fosfomycin, with similar properties and uses.

    Phosphonomycin: A closely related compound with similar antibacterial activity.

    Ciprofloxacin: A broad-spectrum antibiotic used to treat various bacterial infections.

    Nitrofurantoin: An antibiotic commonly used to treat urinary tract infections

Uniqueness: Fosfomycin tromethamine is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its ability to inhibit early stages of cell wall synthesis, and its effectiveness in treating multidrug-resistant bacterial infections. Unlike many other antibiotics, fosfomycin has a low propensity for causing bacterial resistance, making it a valuable option in the fight against antibiotic-resistant infections .

Properties

Molecular Formula

C7H18NO7P

Molecular Weight

259.19 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(3-methyloxiran-2-yl)phosphonic acid

InChI

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)

InChI Key

QZJIMDIBFFHQDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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